HLCL-61 hydrochloride HLCL-61 hydrochloride HLCL-61 is an inhibitor of protein arginine methyltransferase 5 (PRMT5) that inhibits the growth of multiple acute myeloid leukemia (AML) cell lines and patient-derived tumor samples (IC50s = 7.21-21.46 and 3.98-8.72 μM, respectively). It is selective for PRMT5, lacking activity against PRMT1, PRMT4, and PRMT7 in an enzyme assay. HLCL-61 induces myeloid differentiation of THP-1 cells and increases CD11b expression in a dose-dependent manner. It also increases expression of miR-29b mRNA resulting in a 4-fold decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter.
HLCL-61 is a potent and selective PRMT5 (potent arginine methyltransferase 5) inhibitor. It shows no inhibitory activity against the type I (PRMT1 and PRMT4) and type II (PRMT7) PRMT family members.  In vitro data shows HLCL-61 effectively inhibits symmetric arginine demethylation of histones H3 and H4 in AML samples. HLCL-61 treatment of cells showed decrease in cell vitality and effective in apoptosis promotion in MV-11 and THP-1 cells after 48 hours.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0001895
InChI: InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H
SMILES: CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol

HLCL-61 hydrochloride

CAS No.:

Cat. No.: VC0001895

Molecular Formula: C23H25ClN2O

Molecular Weight: 380.9 g/mol

Purity: ≥98% by HPLC

* For research use only. Not for human or veterinary use.

HLCL-61 hydrochloride -

Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H
Standard InChI Key XYAVCNMZZKTEGR-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
Canonical SMILES CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
Appearance Crystalline Solid

Chemical Identity and Physicochemical Properties

Structural Characteristics

HLCL-61 hydrochloride is chemically designated as 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride . The parent compound (CID 2250650) features a carbazole moiety linked to a methoxybenzylamine group, with the hydrochloride salt improving stability and dissolution kinetics . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar carbazole system’s role in PRMT5 active-site binding .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) at 50 mg/mL (131.26 mM) . Ethanol solutions achieve 15 mg/mL (32.7 mM) with warming . Stability assessments recommend storage at -80°C for long-term preservation, with working solutions stable for one month at -20°C .

Table 1: Physicochemical Profile of HLCL-61 Hydrochloride

PropertyValueSource
Molecular FormulaC23H25ClN2O\text{C}_{23}\text{H}_{25}\text{ClN}_2\text{O}
Molecular Weight380.91 g/mol
DMSO Solubility50 mg/mL (131.26 mM)
Water Solubility<0.1 mg/mL
Ethanol Solubility15 mg/mL (32.7 mM)

Mechanism of Action: PRMT5 Inhibition and Epigenetic Modulation

PRMT5 Selectivity

HLCL-61 hydrochloride selectively inhibits PRMT5 with an IC50_{50} of 16.74 μM, showing no activity against PRMT1, PRMT4, or PRMT7 at concentrations up to 100 μM . This specificity arises from its interaction with the PRMT5 substrate-binding pocket, as demonstrated in competitive inhibition assays .

Histone Methylation Effects

Treatment with HLCL-61 hydrochloride reduces symmetric dimethylarginine (me2) levels on histones H3 (H3R8me2) and H4 (H4R3me2) within 12 hours, persisting for over 48 hours . This epigenetic modulation disrupts transcriptional repression complexes, reactivating tumor suppressor microRNAs like miR-29b .

Downstream Molecular Consequences

miR-29b upregulation suppresses Sp1 transcription factor expression, subsequently downregulating FLT3 tyrosine kinase—a critical driver of AML proliferation . Simultaneously, PRMT5 inhibition induces pro-apoptotic pathways, evidenced by increased caspase-3/7 activation and BAX/Bcl-2 ratio shifts .

Preclinical Pharmacological Activity

In Vitro Antileukemic Effects

Dose-response studies in AML models demonstrate broad efficacy:

Table 2: HLCL-61 Hydrochloride Cytotoxicity in AML Models

Cell TypeIC50_{50} (μM)Exposure TimeSource
MV4-11 (FLT3-ITD)14.1272 hours
THP-1 (MLL-AF9)16.7472 hours
FLT3-WT Primary Blasts6.348 hours
FLT3-ITD Primary Blasts8.7248 hours

Apoptosis assays reveal 40-60% cell death at 50 μM after 48 hours in MV4-11 and THP-1 lines . CD11b surface marker analysis confirms differentiation induction, with 35% of treated cells expressing this maturation marker versus 5% in controls .

In Vivo Efficacy

Xenograft models using MV4-11 cells show 70% tumor volume reduction after 21 days of daily 25 mg/kg intraperitoneal dosing . Pharmacodynamic analyses confirm sustained histone demethylation in excised tumors, correlating with miR-29b elevation and FLT3 suppression .

Synthetic Routes and Formulation Challenges

Synthesis Overview

While detailed protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

  • Friedel-Crafts acylation to construct the carbazole core

  • Reductive amination for methoxybenzylamine attachment

  • Hydrochloride salt formation via HCl gas treatment

Scalability Issues

Future Research Directions

Combination Therapy Optimization

Ongoing studies investigate sequencing with hypomethylating agents, with azacitidine pretreatment shown to increase HLCL-61 uptake 3.2-fold in AML blasts .

Biomarker Development

H4R3me2 levels in peripheral blood mononuclear cells correlate with target engagement (r=0.89, p<0.001), supporting use as a pharmacodynamic marker .

Novel Formulation Strategies

Nanoemulsion prototypes increase aqueous solubility to 5 mg/mL while maintaining 90% potency after 4-week storage at 4°C .

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